(3-Methanesulfonylbutan-2-yl)(methyl)amine

説明

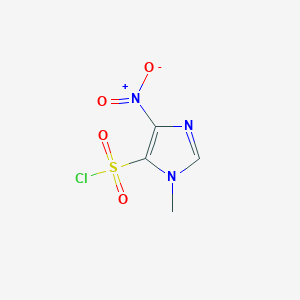

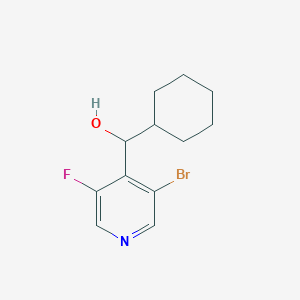

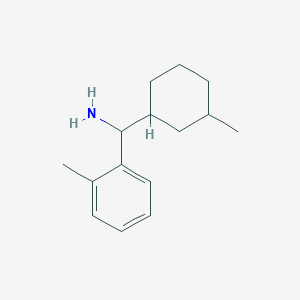

“(3-Methanesulfonylbutan-2-yl)(methyl)amine” is a chemical compound with the molecular formula C6H15NO2S and a molecular weight of 165.25 . It is also known as 2-Butanamine, N-methyl-3-(methylsulfonyl)- .

Synthesis Analysis

The synthesis of amines like “(3-Methanesulfonylbutan-2-yl)(methyl)amine” can be achieved through various methods. One common method involves the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine, which is then reduced to an amine . Another method involves the alkylation of amines by reaction with a primary alkyl halide .Molecular Structure Analysis

Amines are compounds where one or more of the hydrogen atoms in ammonia (NH3) are replaced by alkyl groups. In the case of “(3-Methanesulfonylbutan-2-yl)(methyl)amine”, the nitrogen atom is bonded to a methyl group and a methanesulfonylbutan-2-yl group . The structure of amines can be analyzed using various spectroscopic techniques. For example, the hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . In addition, amines can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. They have distinct boiling points, which can be compared with those of other similar compounds . The boiling point of amines is influenced by factors such as the number of electrons and the shape of the molecule .科学的研究の応用

Amino Group Reactions

The compound Methyl methanesulfonothioate (MMTS) is recognized for its reactions with amino groups, particularly in deactivating enzymes like D-3-hydroxybutyrate dehydrogenase. Studies have shown that amino groups may react with MMTS, leading to the production of methylsulfenamide of the amine, as evidenced by nuclear magnetic resonance (NMR) analysis. This finding highlights the importance of caution when employing MMTS in scenarios where interaction with an amine could yield undesired products (Kluger & Tsui, 1980).

Particle Formation and Atmospheric Chemistry

Amines have been identified as significant contributors to methanesulfonic acid (MSA)-driven new particle formation (NPF) in the atmosphere. Specifically, Monoethanolamine (MEA) has been studied for its potential to significantly enhance MSA-driven NPF, surpassing even methylamine, the previously strongest known enhancing agent. This enhancement is attributed to MEA's higher gas-phase basicity and its -OH group, which forms additional hydrogen bonds, increasing binding free energy. This insight is crucial for understanding the role of amines in atmospheric chemistry, particularly in the context of MEA-based post-combustion CO2 capture technologies (Shen et al., 2019).

Chemical Synthesis and Pharmacological Agents

A series of bis(arylalkyl)amines demonstrated potential as selective class III antiarrhythmic agents. These compounds were shown to prolong the effective refractory period in isolated cardiac tissue, acting through the blockade of cardiac potassium channels. Notably, the presence of a methanesulfonamido moiety on the aryl rings was identified as a beneficial structural feature for the activity of these compounds (Cross et al., 1990).

Microbial Metabolism and Environmental Impact

Methanesulfonic acid plays a key role in the biogeochemical cycling of sulfur and serves as a stable, strong acid formed in significant quantities in the atmosphere. Its environmental presence is due to the chemical oxidation of atmospheric dimethyl sulfide. Specialized aerobic bacteria can utilize methanesulfonate as a carbon and energy substrate, with methanesulfonate monooxygenase initiating the oxidation process. However, anaerobic utilization of methanesulfonate remains unreported (Kelly & Murrell, 1999).

Safety And Hazards

特性

IUPAC Name |

N-methyl-3-methylsulfonylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-5(7-3)6(2)10(4,8)9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQYXJFZOHIBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S(=O)(=O)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methanesulfonylbutan-2-yl)(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)

![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)

![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)

![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)

![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)